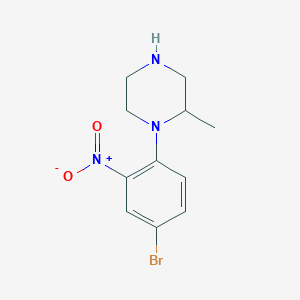

1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 4-Bromo-2-nitrophenol and 1-(4-Bromo-2-nitrophenyl)ethanone , which are organic compounds. These compounds are typically used in the synthesis of other complex organic compounds .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of similar compounds like 4-Bromo-2-nitrophenol and 1-(4-Bromo-2-nitrophenyl)ethanone can be found in the respective references.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, etc. For similar compounds like 4-Bromo-2-nitrophenol , these properties can be found in the respective references.Scientific Research Applications

Synthesis of Brominated Compounds

1-(4-Bromo-2-nitrophenyl)-2-methylpiperazine is a chemical compound that may find relevance in the synthesis of brominated organic molecules, which are critical in various pharmaceutical and agrochemical applications. For example, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of such brominated compounds often involves complex reactions where compounds like this compound could potentially play a role as intermediates or reactants due to their bromo- and nitro- substituents, which are functional groups of interest in organic synthesis (Qiu, Gu, Zhang, & Xu, 2009).

Pharmaceutical Research

Compounds with the piperazine moiety, similar to this compound, are frequently explored in pharmaceutical research due to their versatile binding properties. Piperazine derivatives are known for their central nervous system (CNS) activity, which includes potential antidepressant and anxiolytic effects. For instance, AR-A000002, a selective 5-Hydroxytryptamine1B antagonist, showcases the significance of piperazine derivatives in developing treatments for anxiety and affective disorders (Hudzik et al., 2003). This underscores the potential of exploring this compound in similar contexts, given its structural features.

DNA Interaction Studies

The minor groove of DNA is a target for various diagnostic and therapeutic agents. Compounds like Hoechst 33258, which contain the piperazine group, demonstrate strong binding to the minor groove of DNA, suggesting that this compound could also be investigated for similar interactions due to its structural complexity. Such studies are crucial in the development of new drugs and molecular probes (Issar & Kakkar, 2013).

Environmental Science and Toxicology

Understanding the environmental impact and degradation processes of chemical compounds is essential for assessing their safety and ecological footprint. Nitrated phenols, for instance, are significant due to their formation through atmospheric reactions and potential toxicity. Research into similar compounds, such as this compound, could provide insights into their stability, degradation pathways, and environmental behaviors, contributing to safer chemical practices (Harrison et al., 2005).

Safety and Hazards

properties

IUPAC Name |

1-(4-bromo-2-nitrophenyl)-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O2/c1-8-7-13-4-5-14(8)10-3-2-9(12)6-11(10)15(16)17/h2-3,6,8,13H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZORVANCTACDBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)

![5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B6328987.png)

![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)

![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)

![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)

![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)